
2-(2-Cyanophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(2-cyanophényl)-2-méthylpropanoïque est un composé organique caractérisé par la présence d'un groupe cyano (-CN) lié à un cycle phényle, qui est lui-même connecté à une partie acide méthylpropanoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-(2-cyanophényl)-2-méthylpropanoïque peut être réalisée par plusieurs méthodes. Une approche courante implique la cyanoacétylation des amines, où des amines aryl ou hétéroaryl substituées réagissent avec des cyanoacétates d'alkyle dans différentes conditions réactionnelles . Par exemple, le traitement direct des amines avec du cyanoacétate de méthyle sans solvant à température ambiante peut produire les composés cyanoacétamide souhaités . Une autre méthode consiste à agiter du cyanoacétate d'éthyle avec des amines à des températures élevées, suivies d'une agitation pendant la nuit à température ambiante .
Méthodes de production industrielle
La production industrielle de l'acide 2-(2-cyanophényl)-2-méthylpropanoïque implique généralement des réactions à grande échelle utilisant des conditions optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes catalytiques avancés peut améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(2-cyanophényl)-2-méthylpropanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe cyano peut être oxydé pour former des acides carboxyliques ou d'autres groupes fonctionnels.
Réduction : Le groupe cyano peut être réduit en amines primaires à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration, l'halogénation et la sulfonation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que l'acide sulfurique ou le chlorure d'aluminium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe cyano peut produire des acides carboxyliques, tandis que la réduction peut produire des amines primaires.
Applications de la recherche scientifique
L'acide 2-(2-cyanophényl)-2-méthylpropanoïque a des applications diverses dans la recherche scientifique, notamment :
Chimie : Il sert de brique de base pour la synthèse de divers composés organiques et hétérocycles.
Biologie : Il est utilisé dans le développement de molécules biologiquement actives et de produits pharmaceutiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(2-cyanophényl)-2-méthylpropanoïque implique son interaction avec des cibles moléculaires et des voies. Le groupe cyano peut participer à des liaisons hydrogène et à d'autres interactions avec des molécules biologiques, influençant ainsi leur activité et leur fonction. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-(2-Cyanophenyl)-2-methylpropanoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and heterocycles.
Biology: It is used in the development of biologically active molecules and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Cyanophenyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-Cyanophényl)-N-phénylacétamide : Ce composé partage le groupe cyano et le cycle phényle, mais diffère dans la partie acétamide.
Acide 2-cyanophénylboronique : Ce composé contient un groupe acide boronique au lieu de la partie acide méthylpropanoïque.
Unicité
L'acide 2-(2-cyanophényl)-2-méthylpropanoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-(2-cyanophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-6-4-3-5-8(9)7-12/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
XQRYSFCNMMHPOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)
![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)
![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
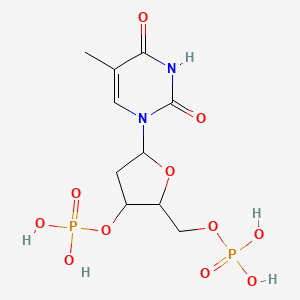
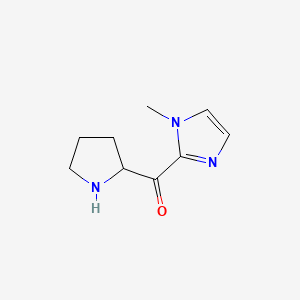

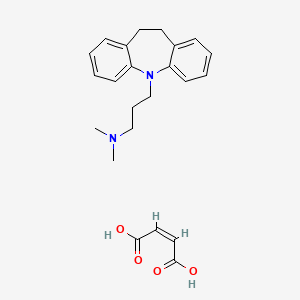
![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
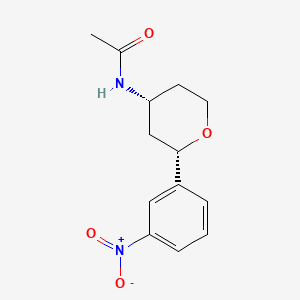
![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)
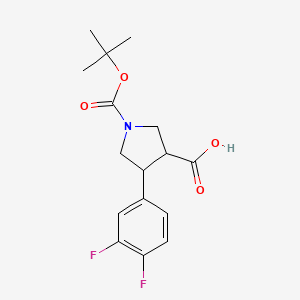
![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

